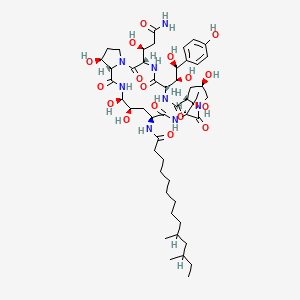
2,4-ジクロロ-6-ニトロアニリン
概要
説明
Synthesis Analysis
The synthesis of nitroaromatic compounds can involve various strategies, including direct nitration, catalytic processes, or through specific reductive or oxidative pathways depending on the desired nitro compound. For example, the synthesis of nitroxides and their applications in organic synthesis is a closely related topic, where nitroxides, stable radicals, are utilized in various reactions including oxidation and reduction processes that could be relevant to the synthesis of nitroaromatic compounds like 2,4-Dichloro-6-nitroaniline (Leifert & Studer, 2023).
Molecular Structure Analysis
Molecular structure analysis often involves computational methods to predict the geometry, electronic structure, and reactivity of compounds. Studies on the structure-activity relationship of aromatic nitro compounds provide insights into how molecular orbital energies and hydrophobicity influence their chemical behavior and reactivity (Debnath et al., 1991).
Chemical Reactions and Properties
Nitroaromatic compounds undergo various chemical reactions, including reduction to amines, coupling reactions, and participation in electrophilic substitution reactions. The review of nitrous oxide emissions during biological nutrient removal highlights the reactivity of nitrogen-containing compounds and their environmental impact, which can indirectly relate to the chemical behavior of nitroaromatics in nature (Hu et al., 2012).
科学的研究の応用
有機合成における触媒
DCNAは、汎用性の高い触媒として科学研究で広く用いられています . 様々な有機化合物の合成を促進します . DCNAの正確な作用機序は完全には解明されていませんが、遷移金属との錯体を形成する能力に起因すると考えられています . これらの錯体は、DCNAが示す触媒活性に寄与すると考えられています .
電気化学的酸化
DCNAは、有機化合物の電気化学的酸化を可能にします . この用途は、特に電気化学の分野で有用であり、様々な有機化合物の酸化挙動を研究するために使用できます .
生化学的用途
生化学の分野では、DCNAは幅広い用途があります . この分野における具体的な用途は、情報源には記載されていませんが、DCNAの汎用性から、様々な生化学的プロセスで使用できることが示唆されています .
塩素化プロセス
DCNAは、4-ニトロアニリンの塩素化プロセスで、2,6-ジクロロ-4-ニトロアニリンを合成するために使用できます . このプロセスは、液体-液体の二相塩素化反応の塩素源として、塩素ガスを1,2-ジクロロエタンに溶解することから始まります .
pHプローブの設計
DCNAは、ローダミン・スピロラクタム構造に基づいた、より速く反応する、より強く蛍光を発するpHプローブを設計するために使用されてきました . この用途は、特に分析化学の分野で有用であり、pHプローブは溶液の酸性度またはアルカリ度を測定するための不可欠なツールです .
産業用途
DCNAを含む液体-液体の二相塩素化プロセスは、反応効率と安全性の高さを備えています , 安全性と制御性の点で産業用途の可能性があります . これは、業界における塩素化反応の実施方法に革命を起こす可能性があります .
作用機序
Target of Action
It is known to interact with various organic compounds and transition metals .
Mode of Action
2,4-Dichloro-6-nitroaniline is believed to form complexes with transition metals . These complexes are thought to contribute to the catalytic activity exhibited by 2,4-Dichloro-6-nitroaniline . It facilitates the synthesis of various organic compounds and enables the electrochemical oxidation of organic compounds .
Biochemical Pathways
It is known to play a pivotal role as a catalyst in numerous reactions, including the synthesis of various organic compounds and the electrochemical oxidation of organic compounds .
Result of Action
It is known to facilitate the synthesis of various organic compounds and enable the electrochemical oxidation of organic compounds . The precise effects at the molecular and cellular level require further investigation.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,4-dichloro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEZAMILKKYOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041361 | |
| Record name | 2,4-Dichloro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2683-43-4 | |
| Record name | 2,4-Dichloro-6-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2683-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-nitrophenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2683-43-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichloro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICHLORO-6-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S7EH59H1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,4-Dichloro-6-nitroaniline used in studies related to acidity functions like the Hammett acidity function (H0)?
A: 2,4-Dichloro-6-nitroaniline serves as a useful indicator for determining acidity in strongly acidic solutions. [, ] Its protonation behavior is sensitive to the concentration of acid present, allowing researchers to quantify acidity levels beyond the range of traditional pH measurements. This is particularly valuable when studying reactions in highly acidic media like concentrated sulfuric acid solutions, as seen in the studies on the dehydration of 1,2-diphenylethanol. [] The change in 2,4-Dichloro-6-nitroaniline's UV-Vis absorbance spectrum upon protonation provides a measurable way to track changes in acidity.
Q2: How does the solvent system affect the acidity measurements using 2,4-Dichloro-6-nitroaniline?
A: Research has shown that the choice of solvent system can significantly influence the acidity measurements derived from 2,4-Dichloro-6-nitroaniline protonation. [, ] For instance, in the study on the dehydration of 1,2-diphenylethanol, researchers utilized a mixed solvent system of ethanol and aqueous sulfuric acid due to the low solubility of trans-stilbene (the reaction product) in purely aqueous sulfuric acid. [] They found that the addition of 5% ethanol to the aqueous sulfuric acid solution led to a slightly lower acidity compared to pure aqueous sulfuric acid at lower sulfuric acid concentrations, while at higher concentrations, the alcoholic solution became more acidic. [] This highlights the importance of carefully considering solvent effects when using 2,4-Dichloro-6-nitroaniline as an indicator for acidity measurements.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-(1-adamantylmethyl)-2-[[2-(1-adamantylmethylamino)-2-imino-ethyl]disulfanyl]acetamidine](/img/structure/B1218419.png)




